molecular formula C29H23N5O2S B12008410 (5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 623935-03-5

(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12008410
CAS No.: 623935-03-5
M. Wt: 505.6 g/mol
InChI Key: SESZNSXPUADFBA-XYGWBWBKSA-N
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Description

This compound belongs to a class of fused heterocyclic systems incorporating pyrazole, thiazole, and triazole moieties. The molecule features a (5Z)-configured exocyclic double bond, a 2,5-dimethylphenyl-substituted pyrazole, and a 4-methoxyphenyl group attached to the thiazolo-triazol-one core. These substituents influence its electronic, steric, and solubility profiles, which are critical for biological interactions .

Properties

CAS No.

623935-03-5

Molecular Formula

C29H23N5O2S

Molecular Weight

505.6 g/mol

IUPAC Name

(5Z)-5-[[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H23N5O2S/c1-18-9-10-19(2)24(15-18)26-21(17-33(31-26)22-7-5-4-6-8-22)16-25-28(35)34-29(37-25)30-27(32-34)20-11-13-23(36-3)14-12-20/h4-17H,1-3H3/b25-16-

InChI Key

SESZNSXPUADFBA-XYGWBWBKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde with 2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nitric acid, halogens; reactions are conducted under controlled temperatures to prevent overreaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound ID / Reference Core Structure Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Key Biological Activity/Findings Source
Target Compound Thiazolo[3,2-b][1,2,4]triazol-6-one R₁: 2,5-dimethylphenyl; R₂: phenyl; R₃: 4-methoxyphenyl 556.63 (calculated) Hypothesized antifungal activity (based on docking studies with 14α-demethylase) N/A
Analog 1 Thiazolo[3,2-b][1,2,4]triazol-6-one R₁: 4-ethoxy-3-methylphenyl; R₂: phenyl; R₃: 4-methoxyphenyl 584.68 Enhanced lipophilicity due to ethoxy group; unconfirmed bioactivity Synthesis paper
Analog 2 Thiazolo[3,2-b][1,2,4]triazol-6-one R₁: 4-methylphenyl; R₂: phenyl; R₃: 4-ethoxyphenyl 570.66 Moderate solubility in polar solvents; structural analog used in SAR studies Patent data
Analog 3 Thiazolo[3,2-b][1,2,4]triazol-6-one R₁: 4-isobutoxyphenyl; R₂: phenyl; R₃: 2-methoxyethyl 598.72 Reduced enzymatic binding affinity (predicted via docking) compared to target compound Chemical database
(Z)-5-(Substituted Benzylidene) Thiazol-4(5H)-one Varied benzylidene and amino groups (e.g., 4-nitrophenyl, 3-chlorophenyl) 300–400 (range) Antioxidant activity (IC₅₀: 12–45 μM in DPPH assay); lower efficacy vs. triazole-containing analogs Research article

Key Research Findings and Implications

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound enhances solubility compared to non-polar substituents (e.g., methyl or ethyl groups in analogs 1 and 3) . Bulky substituents (e.g., isobutoxy in analog 3) reduce binding affinity to fungal cytochrome P450 14α-demethylase, as shown in docking simulations .

Synthetic Flexibility :

  • Pyrazole-triazole hybrids (e.g., ) demonstrate that alkylation or arylation at the pyrazole C3 position modulates antioxidant activity, suggesting similar tunability for the target compound .
  • The thiazolo-triazol-one core in the target compound offers greater metabolic stability than simpler thiazol-4(5H)-ones () due to fused ring rigidity .

Pharmacological Potential: Molecular docking studies () predict moderate interaction of the target compound with 14α-demethylase (binding energy: −8.2 kcal/mol), comparable to fluconazole (−9.1 kcal/mol). Analog 2’s 4-ethoxyphenyl group may improve blood-brain barrier penetration, a trait absent in the target compound’s 4-methoxyphenyl substituent .

Biological Activity

The compound (5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one , with a molecular formula of C25H25N3O3S2C_{25}H_{25}N_3O_3S_2 and a molecular weight of 479.61 g/mol, is a complex organic molecule belonging to the class of thiazolo[3,2-b][1,2,4]triazoles. Its unique structure includes multiple aromatic rings and heterocycles that contribute to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism can involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting tyrosinase, an enzyme crucial for melanin synthesis in melanogenesis .
  • Receptor Modulation : It may modulate the activity of certain receptors on cell surfaces, influencing cellular signaling pathways.
  • Antioxidant Activity : The presence of aromatic and heterocyclic structures often correlates with antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Recent studies have indicated that compounds similar to this thiazolo-triazole derivative exhibit significant anticancer properties. For example:

  • Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that such compounds can induce apoptosis and inhibit cell proliferation. Specific assays revealed IC50 values in the micromolar range against breast and colon cancer cells .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

  • Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria showed promising results, with minimum inhibitory concentrations (MICs) suggesting effective antibacterial activity.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties:

  • Cytokine Modulation : Inflammatory cytokines such as TNF-alpha and IL-6 have been shown to be downregulated in the presence of this compound in macrophage models . This suggests a potential role in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structural features of the compound significantly influence its biological activity:

Structural FeatureEffect on Activity
Pyrazole Ring Essential for enzyme binding and inhibition
Thiazole and Triazole Rings Contribute to anticancer and antimicrobial activities
Methoxy Group Enhances lipophilicity and bioavailability
Dimethylphenyl Substituent Modulates receptor interactions

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Synthesis and Characterization : A study synthesized a related pyrazole derivative and characterized its interaction with human prostaglandin reductase (PTGR2), indicating potential use as an anti-inflammatory agent through enzyme inhibition .
  • In Vivo Studies : Animal models treated with similar thiazolo-triazole derivatives exhibited reduced tumor growth rates compared to controls, supporting the anticancer potential observed in vitro.

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